Product packaging for Invictolide(Cat. No.:CAS No. 103619-04-1)

Invictolide

Cat. No.: B1202375
CAS No.: 103619-04-1
M. Wt: 198.3 g/mol
InChI Key: AZBHSLUQWMFDHU-DBIOUOCHSA-N
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Description

Invictolide is a naturally occurring lactone identified as a component of the queen recognition pheromone of the red imported fire ant, Solenopsis invicta . Its biological role and complex stereochemistry make it a compelling target for synthetic organic chemists. Research on this compound focuses primarily on developing novel synthetic methodologies, including stereospecific bispropionate synthons , desymmetrization of dienes via iridium-catalyzed hydrogenation , and chiral hydroboration strategies . These efforts are directed toward efficiently constructing its core structure, a tetrahydro-5-methyl-6-(1-methylbutyl)-2H-pyran-2-one, with precise stereocontrol . Consequently, this compound serves as a valuable model compound for advancing synthetic techniques and studying structure-activity relationships in semiochemicals. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1202375 Invictolide CAS No. 103619-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R,6S)-3,5-dimethyl-6-[(2R)-pentan-2-yl]oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-5-6-8(2)11-9(3)7-10(4)12(13)14-11/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBHSLUQWMFDHU-DBIOUOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1C(CC(C(=O)O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C)[C@H]1[C@@H](C[C@H](C(=O)O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908506
Record name 3,5-Dimethyl-6-(pentan-2-yl)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103619-04-1
Record name Invictolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103619041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-6-(pentan-2-yl)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Isolation and Initial Structural Characterization of Invictolide

Strategies for Extraction from Natural Biological Matrices

The primary natural source of invictolide is the poison gland of the Solenopsis invicta queen. nih.gov The initial step in its characterization involves extracting the compound from this biological matrix. Given the complex mixture of substances within the gland, including alkaloids, proteins, and other pheromones, the extraction strategy must be selective enough to isolate the desired non-protein components.

Researchers have employed solvent extraction as the principal method. This involves dissecting the poison sacs from fire ant queens and immersing them in a non-polar organic solvent. The choice of solvent is critical for efficiently dissolving the hydrophobic this compound while minimizing the extraction of more polar, water-soluble impurities.

Common Extraction Solvents and Methods:

Hexane and Pentane: These non-polar solvents are highly effective for extracting lipids and other hydrophobic molecules like this compound from the glandular tissue. tandfonline.comgoogle.com The process typically involves soaking the poison sacs in the solvent, followed by filtration or centrifugation to remove solid debris.

Whole-Body vs. Gland-Specific Extraction: While gland-specific dissection provides a cleaner initial extract, whole-body solvent washes have also been used. However, this latter method results in a more complex mixture requiring more intensive downstream purification.

Solvent Evaporation: After extraction, the solvent is carefully evaporated under a gentle stream of nitrogen or using a rotary evaporator. This concentrates the extracted compounds, yielding a crude residue that contains this compound along with other venom components. tandfonline.com

One alternative method for collecting venom components without solvent contamination is the direct centrifugation of live ants, which forces the release of venom that can then be collected for analysis. nih.gov

Table 1: Comparison of Extraction Strategies for this compound

MethodProcedureAdvantagesDisadvantages
Gland-Specific Solvent ExtractionDissection of poison sacs followed by immersion in a non-polar solvent (e.g., hexane). google.comHigher initial purity of the target compound.Labor-intensive; requires microscopic dissection skills.
Whole-Body Solvent ExtractionImmersion of whole ants in a solvent.Simpler and faster than dissection.Yields a highly complex mixture requiring extensive purification.
Venom CentrifugationMechanical centrifugation of live ants to expel venom. nih.govAvoids the use of organic solvents in the initial collection.May not be efficient for all components; yields a complex mixture.

Chromatographic Separation Techniques for Purification

Following extraction, the crude residue contains a mixture of compounds. Chromatography is an essential step to separate this compound from other substances. uc.edu This technique works by distributing the components of the mixture between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a fluid that moves through the stationary phase). libretexts.org Compounds separate based on their differential affinities for the two phases. ksu.edu.sa

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds. ksu.edu.sawaters.com It utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase under high pressure. For a compound like this compound, which has multiple chiral centers, HPLC is particularly valuable for separating stereoisomers. researchgate.netchemical-ecology.net

Normal-Phase HPLC: In this mode, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., a mixture of n-hexane and ethyl acetate). ird.fr Non-polar compounds like this compound elute faster as they have a lower affinity for the stationary phase. This method is effective for separating isomers and purifying the lactone from other less polar hydrocarbons.

Reversed-Phase HPLC: This is the more common HPLC mode, employing a non-polar stationary phase (typically silica (B1680970) modified with C8 or C18 alkyl chains) and a polar mobile phase (such as methanol-water or acetonitrile-water mixtures). libretexts.orgtandfonline.com In this setup, polar compounds elute first, while non-polar compounds are retained longer. Adjusting the solvent gradient (the composition of the mobile phase over time) allows for the fine-tuned separation of complex mixtures. libretexts.org

Preparative HPLC: Once analytical methods have established the separation conditions, preparative HPLC can be used to isolate larger quantities of pure this compound for structural analysis and bioassays. This involves using wider columns and higher flow rates to handle the larger sample load.

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like insect pheromones. derpharmachemica.com In GC, the mobile phase is an inert gas (such as helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed within a long, thin capillary column.

The crude extract containing this compound is injected into the GC, where it is vaporized. The components travel through the column at different rates depending on their boiling points and interactions with the stationary phase, leading to separation. ird.fr GC is almost always coupled with a detector, most commonly a Mass Spectrometer (MS).

GC-Mass Spectrometry (GC-MS): This hybrid technique is the definitive method for identifying known compounds and providing structural information on unknown ones in a mixture. tandfonline.comnih.gov As each separated compound elutes from the GC column, it enters the mass spectrometer, which provides its mass spectrum—a molecular fingerprint based on its mass-to-charge ratio and fragmentation pattern. This allows for the confident identification of this compound in the fire ant venom extract. nih.gov

Column Polarity: The choice of GC column is critical. Columns with different polarities can be used to achieve optimal separation. For pheromone analysis, non-polar or mid-polarity columns are often employed.

Planar chromatography, primarily in the form of Thin-Layer Chromatography (TLC), serves as a rapid, simple, and inexpensive method for the initial fractionation of crude extracts. nih.govtandfonline.com

Thin-Layer Chromatography (TLC): In TLC, the stationary phase is a thin layer of an adsorbent material, such as silica gel, coated onto a flat carrier like a glass plate or aluminum foil. The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). The solvent moves up the plate by capillary action, and compounds separate based on their polarity. tandfonline.comresearchgate.net

Application in Pheromone Isolation: Crude fire ant extract can be applied to a TLC plate and developed in a solvent system (e.g., hexane-ether). researchgate.net The plate is then divided into zones, and the material from each zone is scraped off and extracted. Each fraction can then be tested for biological activity (a process known as bioassay-guided fractionation) to locate the active pheromone component. nih.gov This allows researchers to quickly narrow down the fraction containing this compound before proceeding to more advanced purification with HPLC or GC. tandfonline.com

Early Spectroscopic Approaches to Structural Recognition (Pre-Elucidation Methodologies)

Once a purified sample of this compound is obtained, spectroscopic techniques are used to determine its chemical structure. d-nb.info In the initial stages, before the exact three-dimensional structure is known, these methods provide crucial clues about the molecule's composition and connectivity. jeolusa.com

Mass Spectrometry (MS): As part of GC-MS analysis, mass spectrometry provides two key pieces of initial information: the molecular weight of the compound from the molecular ion peak and the fragmentation pattern. mdpi.com The fragmentation pattern offers clues about the molecule's structure, as weaker bonds tend to break in predictable ways. For this compound, MS would reveal its elemental composition (via high-resolution MS) and suggest the presence of a lactone ring and alkyl side chains through characteristic fragmentation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. uc.edu For this compound, a strong absorption band in the region of 1700-1750 cm⁻¹ would immediately indicate the presence of a carbonyl group (C=O), characteristic of an ester or lactone. researchgate.netcdnsciencepub.com The absence of a broad absorption around 3300 cm⁻¹ would suggest the lack of hydroxyl (-OH) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete atomic connectivity of an organic molecule. jeolusa.com

¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in a molecule. The chemical shift of each proton signal indicates its electronic environment, and signal splitting (coupling) reveals how many hydrogen atoms are on adjacent carbons. This would help piece together the alkyl chains and their positions on the pyranone ring. emory.edumdpi.com

¹³C NMR (Carbon NMR): This method detects the carbon atoms in the molecule, revealing the total number of carbons and their chemical environments (e.g., C=O, C-O, C-C, CH, CH₂, CH₃). emory.educore.ac.uk Together with ¹H NMR, it allows for the construction of the complete carbon skeleton of this compound. organicchemistrydata.org

Table 2: Spectroscopic Data for Initial Structural Recognition of this compound

Spectroscopic TechniqueInformation ProvidedInference for this compound Structure
Mass Spectrometry (MS)Molecular weight and fragmentation pattern. mdpi.comDetermines the molecular formula and suggests the presence of a lactone and alkyl substituents.
Infrared (IR) SpectroscopyIdentification of functional groups. uc.eduConfirms the presence of a carbonyl (C=O) group, characteristic of the δ-lactone ring. cdnsciencepub.com
¹H NMR SpectroscopyNumber, environment, and connectivity of hydrogen atoms. organicchemistrydata.orgElucidates the structure of the alkyl side chains and their attachment points to the ring.
¹³C NMR SpectroscopyNumber and environment of carbon atoms. organicchemistrydata.orgDefines the complete carbon skeleton, including the pyranone ring and all substituents. core.ac.uk

Advanced Spectroscopic and Analytical Methodologies for Definitive Structural Elucidation of Invictolide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment.fepbl.comrsc.orgresearchgate.nethmdb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical tool that provides extensive information about the molecular structure of a compound. fepbl.comslideshare.net Through the analysis of one-dimensional and two-dimensional NMR spectra, the complete assignment of protons and carbons within the invictolide molecule, as well as its stereochemistry and conformation, can be achieved. fepbl.comnih.govnih.gov

One-Dimensional NMR Techniques (¹H, ¹³C) in Structural Proof.fepbl.comnumberanalytics.com

The initial steps in the structural characterization of this compound involve the acquisition and analysis of one-dimensional ¹H and ¹³C NMR spectra. emerypharma.com The ¹H NMR spectrum provides crucial information regarding the chemical environment of each proton, its multiplicity (splitting pattern), and the number of neighboring protons, as indicated by coupling constants. emerypharma.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments within the molecule. emerypharma.comresearchgate.net

Key data from the ¹H and ¹³C NMR spectra of this compound are summarized below. These chemical shifts, reported in parts per million (ppm), are fundamental to the initial structural hypothesis. researchgate.nethumic-substances.orgresearchgate.net

¹H NMR Data of this compound (CDCl₃)

Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
0.96 d 8.0 3H CH₃
1.16 d 8.0 3H CH₃
1.42 d 5.0 3H CH₃
2.06–2.08 m 1H CH
2.24–2.26 m 1H CH
4.49–4.70 m 2H CH₂

¹³C NMR Data of this compound (CDCl₃)

Chemical Shift (ppm) Assignment
13.1 CH₃
13.7 CH₃
31.0 CH
37.5 CH
39.6 CH₂
70.1 C
76.7 CH
79.3 CH
99.8 C
127.4 CH (aromatic)
128.2 CH (aromatic)
137.6 C (aromatic)

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY).fepbl.comresearchgate.netresearchgate.net

To assemble the complete molecular structure from the individual ¹H and ¹³C NMR signals, a series of two-dimensional NMR experiments are employed. These techniques reveal correlations between nuclei, providing invaluable connectivity information. epfl.chnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edulongdom.orgcreative-biostructure.com By analyzing the cross-peaks in the COSY spectrum, it is possible to trace out the spin systems within the this compound molecule, connecting adjacent protons and building fragments of the structure. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to. epfl.chcreative-biostructure.com The HSQC spectrum allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over longer ranges, typically two to four bonds. princeton.educreative-biostructure.com This is particularly crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting the various spin systems and functional groups to form the complete carbon skeleton of this compound. researchgate.netemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlations observed in COSY, HSQC, and HMBC, the NOESY experiment detects through-space correlations between protons that are in close spatial proximity, typically within 5 Å. princeton.edulibretexts.orgnanalysis.com This information is paramount for determining the relative stereochemistry of the chiral centers in this compound. longdom.orglibretexts.org By observing NOE cross-peaks between specific protons, their relative orientation (e.g., cis or trans) on the ring systems can be established. researchgate.net

The collective data from various 2D NMR experiments, particularly the coupling constants from high-resolution ¹H NMR and the spatial proximities from NOESY, allow for a detailed conformational analysis of the this compound molecule in solution. nih.govmdpi.com By understanding the preferred three-dimensional arrangement of the atoms, a more complete picture of the molecule's structure and potential interactions can be developed. numberanalytics.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis.fepbl.comrsc.orgresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. gentechscientific.comslideshare.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precise mass allows for the determination of the exact molecular formula of this compound, which is a critical piece of information for its structural elucidation. For instance, the detection of a sodium adduct [M+Na]⁺ at m/z 299.1253 in the HRMS (ESI) spectrum corresponds to a calculated molecular formula of C₁₆H₂₀O₃Na. researchgate.net

When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break down into smaller, charged fragments. youtube.com The pattern of these fragments is characteristic of the molecule's structure. gentechscientific.comlibretexts.orgnih.gov Analysis of the fragmentation pattern of this compound provides corroborating evidence for the structure determined by NMR spectroscopy by identifying characteristic losses of functional groups and rearrangements. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of an unknown compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with the confirmed molecular structure of tetrahydro-3,5-dimethyl-6-(1-methylbutyl)-2H-pyran-2-one, the molecular formula is C₁₂H₂₂O₂.

HRMS analysis, typically using electrospray ionization (ESI), provides an exact mass measurement that can confirm this formula, distinguishing it from other potential formulas with the same nominal mass. researchgate.netku.edu In synthetic studies of this compound precursors, HRMS data is consistently reported to validate the structures of key intermediates. researchgate.net The expected HRMS data for this compound would be presented as follows:

Table 1: Theoretical HRMS Data for this compound (C₁₂H₂₂O₂)
IonFormulaCalculated m/z
[M+H]⁺C₁₂H₂₃O₂⁺199.1693
[M+Na]⁺C₁₂H₂₂O₂Na⁺221.1512

This high level of mass accuracy is crucial for confirming the molecular formula at the outset of any structural elucidation effort.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) provides vital information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net This technique is commonly coupled with gas chromatography (GC) for the analysis of volatile compounds like pheromones. wikipedia.orgthermofisher.com

In a typical GC-Electron Ionization (EI)-MS analysis of this compound, the molecular ion (M⁺˙ at m/z 198) would be subjected to fragmentation. The resulting mass spectrum would display a characteristic pattern of fragment ions that helps to piece together the molecular structure. Key expected fragmentations for this compound would include:

Loss of the alkyl side chain: Cleavage of the bond between the pyranone ring at C6 and the 1-methylbutyl side chain is a highly probable fragmentation pathway. This would result in a significant fragment ion from the loss of a C₅H₁₁ radical.

Ring fragmentation: The δ-lactone ring can undergo various cleavages, leading to characteristic smaller fragments.

McLafferty Rearrangement: The carbonyl group of the lactone can facilitate a McLafferty rearrangement, providing further structural clues.

By analyzing these fragmentation patterns, chemists can deduce the size and structure of side chains and the nature of the core ring system, corroborating data from other spectroscopic methods.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, provided a suitable single crystal can be obtained. nih.gov However, for many natural products, particularly flexible and relatively nonpolar molecules like this compound, obtaining crystals of sufficient quality for X-ray diffraction analysis can be a significant challenge.

In the case of this compound, its absolute configuration was not determined from the analysis of the natural product itself. Instead, the definitive stereochemical assignment was achieved through meticulous chemical synthesis. The research group of Mori synthesized all the possible stereoisomers of the molecule. nii.ac.jpacademictree.org By comparing the properties of these synthetic isomers, specifically their optical rotation and gas chromatographic retention times on chiral columns, with those of the natural pheromone isolated from the ants, they were able to unequivocally establish the absolute configuration of natural (-)-invictolide as (3R,5R,6S,1'R). researchgate.net This synthetic approach, while laborious, is a classic and definitive strategy for assigning absolute configuration when X-ray crystallography is not feasible. nih.gov

Chiroptical Spectroscopic Methods for Stereochemistry (e.g., Electronic Circular Dichroism - ECD)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), are exceptionally sensitive to the stereochemistry of chiral molecules. nih.govnih.gov ECD measures the differential absorption of left and right circularly polarized light, and enantiomers produce mirror-image ECD spectra. researchgate.net This makes ECD a powerful tool for assigning absolute configuration, especially when used in conjunction with computational chemistry. nih.gov

While the original structural elucidation of this compound relied on optical rotation, a modern approach would heavily involve ECD spectroscopy. The methodology involves the following steps:

Experimental Measurement: The ECD spectrum of a pure, isolated, or synthesized stereoisomer is recorded.

Computational Prediction: Quantum mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical ECD spectra for all possible stereoisomers (in the case of this compound, this would be for the (3R,5R,6S,1'R) configuration and its enantiomer, among others).

Comparison: The experimental spectrum is compared with the library of predicted spectra. A match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of the compound being analyzed. rsc.org

This combined experimental-computational approach is now a standard and reliable method for determining the absolute configuration of complex natural products, overcoming the limitations of older techniques. nih.gov

Computational Chemistry in Aid of Structural Assignment and Conformational Analysis

Computational chemistry has become an indispensable partner to spectroscopy in the structural elucidation of complex molecules. For a flexible molecule like this compound, which contains a six-membered ring and a rotatable side chain, understanding its conformational preferences is key to interpreting spectroscopic data correctly.

The primary roles of computational chemistry in this context include:

Conformational Search: Using methods like molecular mechanics (MMFF) or Density Functional Theory (DFT), a systematic search for all low-energy conformations of the molecule is performed. This is crucial because the experimentally observed properties are a Boltzmann-weighted average of the properties of all contributing conformers.

Prediction of Spectroscopic Parameters: For each stable conformer, key spectroscopic parameters can be calculated.

NMR: Chemical shifts and, most importantly, vicinal proton-proton coupling constants (³JHH) can be predicted. These calculated values are then compared to experimental NMR data to validate the predicted conformational ensemble and help assign relative stereochemistry. acs.org

ECD: As mentioned previously, TD-DFT calculations are used to generate theoretical ECD spectra for each conformer, which are then averaged to produce the final predicted spectrum for a given stereoisomer. nih.gov

Rationalizing Stereoselective Synthesis: Computational modeling can be used to understand the transition states of key stereocenter-forming reactions in a synthesis, helping to predict and rationalize the observed stereochemical outcomes. ethz.chcas.cnthieme.de

In essence, computational chemistry provides the theoretical framework that connects the 3D structure of a molecule, in all its conformational complexity, to the experimental data obtained from various spectroscopic techniques, making it a cornerstone of modern structural elucidation.

Investigations into the Biosynthetic Pathways and Natural Occurrence of Invictolide

Identification of Natural Biological Producers and Contexts

Invictolide and its stereoisomers have been identified from a limited but diverse range of organisms, spanning both the animal and microbial kingdoms. The primary and most studied producer is the red imported fire ant, Solenopsis invicta, where the compound plays a critical role in the social structure of the colony. researchgate.netfu-berlin.de Beyond insects, microorganisms have also been found to produce structurally related compounds. A 2,4,6-epimer of this compound has been reported as a metabolite of the marine actinomycete Nocardiopsis tangguensis. rsc.org Additionally, a new derivative, 8-hydroxy this compound 2, was isolated from the marine-derived Streptomyces sp. strain YIM 13591. researchgate.netrsc.org The discovery of this compound-like molecules in fungi, such as Trichoderma viride, further highlights the distribution of the underlying biosynthetic machinery across different biological taxa. fu-berlin.de

OrganismTypeCompoundReference
Solenopsis invicta (Red Imported Fire Ant)Insect(-)-Invictolide researchgate.netfu-berlin.de
Nocardiopsis tangguensisMarine Actinomycete2,4,6-epimer of this compound rsc.org
Streptomyces sp. YIM 13591Marine Bacterium8-hydroxy this compound 2 researchgate.netrsc.org
Trichoderma virideFungusSimilar volatile metabolites fu-berlin.de

In the red imported fire ant, Solenopsis invicta, (-)-invictolide is a key component of the queen recognition pheromone. researchgate.netresearchgate.net This chemical signal is essential for maintaining colony cohesion and social hierarchy. The pheromone allows worker ants to recognize the presence of a viable, egg-laying queen, which in turn suppresses reproductive activity in workers and prevents them from raising new queens. usda.gov Research has shown that this compound functions as a potent attractant for worker ants. usda.gov Both monogyne (single-queen) and polygyne (multiple-queen) colonies demonstrate a strong response to the pheromone, indicating its fundamental role in queen attendance behavior across different social forms of the species. usda.govusda.gov The compound is produced in the queen's poison gland and released to signal her status to the colony. rsc.org

In nature, semiochemicals rarely act in isolation. This compound is part of a more complex chemical blend that constitutes the full pheromonal signal. In Solenopsis invicta queens, this compound is found alongside other compounds that together create the complete queen recognition signal. rsc.orgresearchgate.net While early research pointed to this compound being combined with another unspecified compound, later studies identified other molecules such as (E)-6-pent-1-enyl-2H-pyran-2-one and dihydroactinidiolide (B95004) as components of the fire ant queen pheromone blend. rsc.orgresearchgate.net The poison gland, which produces this compound, is also the source of the fire ant's venom, which is primarily composed of piperidine (B6355638) alkaloids. usda.gov

In the marine bacterium Streptomyces sp. YIM 13591, the this compound derivative, 8-hydroxy this compound 2, was isolated with a suite of other secondary metabolites, showcasing a diverse biosynthetic capability. researchgate.netrsc.org

OrganismCo-occurring MetaboliteReference
Solenopsis invicta(E)-6-pent-1-enyl-2H-pyran-2-one researchgate.net
Solenopsis invictaDihydroactinidiolide researchgate.net
Solenopsis invictaPiperidine alkaloids (in the same gland) usda.gov
Streptomyces sp. YIM 135914-hydroxy-3,5-dimethyl-6-(pentan-2-yl) tetrahydro-2H-pyran-2-one researchgate.netrsc.org
Streptomyces sp. YIM 13591cyclo (L-Pro-L-Tyr) researchgate.net
Streptomyces sp. YIM 13591cyclo (D-Pro-L-Tyr) researchgate.net
Streptomyces sp. YIM 13591Acetyltryptophan methyl ester researchgate.net
Streptomyces sp. YIM 135912-Aminobenzoic acid researchgate.net

Characterization of Key Enzymatic Transformations in the Pathway

The assembly of the this compound backbone is catalyzed by a large, multifunctional enzyme known as a polyketide synthase (PKS). rsc.orgfu-berlin.de These enzymes function as assembly lines, where a growing polyketide chain is passed between different catalytic domains. Key transformations catalyzed by the PKS include:

Chain initiation: Loading of an acetate (B1210297) starter unit.

Chain elongation: A series of condensation reactions that add methylmalonate extender units, forming new carbon-carbon bonds.

Ketoreduction, Dehydration, and Enoylreduction: After each condensation, the β-keto group may be sequentially reduced, dehydrated, and further reduced by specific PKS domains, leading to the specific stereochemistry of the methyl groups along the chain.

Lactonization: The final step involves the release of the completed polyketide chain from the enzyme and its intramolecular cyclization to form the stable six-membered δ-lactone ring of this compound.

While the general biosynthetic pathway for this compound is understood to be of polyketide origin, the specific genes and enzymes responsible for its synthesis in Solenopsis invicta have not been fully characterized in publicly available literature. Identifying the this compound PKS gene cluster within the fire ant genome is a critical step for further study. Such research would typically involve genome mining for sequences homologous to known PKS genes, followed by gene knockout or heterologous expression experiments to confirm function. Although patents exist that describe general methods for engineering metabolic pathways, including those for compounds like this compound, specific cloned enzymes for its biosynthesis are not detailed. google.comgoogle.com

Following the identification and cloning of biosynthetic genes, in vitro assays with purified enzymes are essential for a detailed mechanistic understanding. These assays would allow researchers to confirm the function of individual catalytic domains within the this compound PKS, determine substrate specificity for the starter and extender units (acetate and methylmalonate), and analyze the stereochemical outcome of each reductive step. However, specific reports on in vitro enzymatic studies for the this compound biosynthetic pathway are not extensively documented in the scientific literature, representing an area ripe for future investigation.

Proposed Biosynthetic Cascade Mechanisms

The biosynthesis of this compound, a key component of the queen recognition pheromone in the red imported fire ant, Solenopsis invicta, is proposed to occur via a polyketide pathway. rsc.orgfu-berlin.de This class of secondary metabolites is synthesized through the sequential condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis.

Research, including feeding experiments, has elucidated the precursor units involved in constructing the this compound backbone. rsc.org The biosynthesis is understood to initiate with an acetate starter unit. This is followed by chain extension with two units of methylmalonate, which are derived from propionate (B1217596). rsc.org Isotopic labeling studies using deuterated propionate have confirmed that the methyl groups present on the this compound structure originate from these methylmalonate building blocks. rsc.org In total, the assembly of the pentaketide (B10854585) precursor to this compound involves four propionate units. rsc.orgfu-berlin.de

The proposed cascade follows a typical polyketide synthase (PKS) mechanism, where the precursor acid is assembled and subsequently cyclizes to form the characteristic δ-lactone ring of this compound. rsc.orgfu-berlin.de This pathway highlights a common strategy in insect chemical communication, where complex signaling molecules are built from simple, metabolically accessible precursors.

Precursor UnitRole in this compound Biosynthesis
AcetateStarter unit for the polyketide chain
PropionateServes as the source for methylmalonate extender units
MethylmalonateTwo units are used for chain extension, contributing the methyl branches

Genetic and Transcriptomic Approaches to Pathway Discovery

The elucidation of the genetic basis for this compound biosynthesis in Solenopsis invicta represents an area of ongoing scientific inquiry. The primary approach for identifying the genes responsible for producing polyketides like this compound involves searching the organism's genome for biosynthetic gene clusters (BGCs). nih.govfrontiersin.org Specifically, researchers look for genes encoding polyketide synthases (PKSs), the large, multi-domain enzymes that assemble the carbon skeleton of the molecule.

Genome mining techniques, often using bioinformatics tools like antiSMASH, are employed to scan genomic data for sequences with homology to known PKS genes. frontiersin.orgmdpi.com Once a candidate PKS gene cluster is identified, its involvement in this compound production can be confirmed through heterologous expression, where the gene cluster is transferred to and expressed in a different host organism to see if it produces the compound. frontiersin.org

Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a complementary approach. wikipedia.orggenome.gov By comparing the transcriptomes of different ant castes (e.g., queens, which produce the pheromone, versus workers) or different developmental stages, researchers can identify genes that are significantly upregulated in the this compound-producing individuals. mdpi.complos.org These differentially expressed genes become strong candidates for involvement in the biosynthetic pathway. frontiersin.org

While extensive transcriptomic datasets have been generated for Solenopsis invicta for studies on insecticide resistance, immunity, and development, the specific BGC for this compound has not yet been definitively isolated and characterized in published research. frontiersin.orgnih.govnih.gov However, these existing genomic and transcriptomic resources provide a powerful foundation for future work aimed at discovering the complete enzymatic machinery responsible for synthesizing this vital pheromone. plos.org The validation of stable reference genes, such as rpl18 and ef1-beta, in S. invicta is crucial for accurately quantifying gene expression in such studies. plos.org

ApproachDescriptionApplication to this compound
Genome Mining Bioinformatic screening of an organism's genome to identify biosynthetic gene clusters (BGCs).Used to search for the Polyketide Synthase (PKS) gene cluster responsible for this compound synthesis in S. invicta.
Transcriptome Analysis Comparison of gene expression profiles between different conditions (e.g., castes, tissues) to find differentially expressed genes related to a specific process.Can identify upregulated genes in queens compared to workers, pointing to candidate genes in the this compound pathway. mdpi.complos.org
Heterologous Expression Transferring a candidate gene cluster into a host organism to verify the production of the target compound.A method to functionally confirm that a discovered PKS gene cluster produces this compound. frontiersin.org

Total Synthesis and Advanced Synthetic Methodologies for Invictolide

Historical Overview of Synthetic Efforts Towards Invictolide

The journey to conquer the molecular architecture of this compound began shortly after its isolation and structural elucidation. Early synthetic endeavors in the 1980s and 1990s laid the groundwork for what would become a rich field of synthetic exploration. thieme-connect.depherobase.com These initial forays, often resulting in racemic or diastereomeric mixtures, were crucial in establishing the fundamental connectivity of the molecule and in identifying the key stereochemical puzzles that needed to be solved. acs.orgscielo.brscienceopen.com

Over the years, numerous research groups have contributed to the evolving narrative of this compound synthesis. thieme-connect.com The timeline below highlights some of the key milestones and the diversity of approaches that have been undertaken.

YearKey ContributionReference
1981-1984Early synthetic studies by Hoye et al. thieme-connect.de
1985Work by Schreiber and Yamamoto. thieme-connect.de
1986Contribution from Ziegler's group. thieme-connect.de
1987Syntheses reported by Mori and Wakamatsu. thieme-connect.de
1989Hoffman's group publishes their approach. thieme-connect.de
1996A concise enantiospecific synthesis by Honda et al. pherobase.com
2012A convergent total synthesis by Yadav et al. thieme-connect.com
2021Application of iridium-catalyzed hydrogenation. sciencedaily.com
2022Lithiation-borylation methodology by Aggarwal et al. scispace.com

These efforts have not only led to the successful synthesis of both enantiomers of this compound but have also spurred the development of new synthetic methods and strategies that have found broader applications in organic chemistry. thieme-connect.comscispace.com

Convergent and Linear Synthesis Strategies

In the context of this compound synthesis, both strategies have been successfully employed. However, many of the more recent and efficient syntheses have adopted a convergent approach. thieme-connect.comwikipedia.orgthieme-connect.com For example, a notable convergent synthesis involves the preparation of two key fragments which are then coupled to assemble the carbon skeleton of this compound. thieme-connect.comresearchgate.net This approach allows for the incorporation of the required stereocenters in the individual fragments before they are joined, offering a higher degree of control and efficiency. scispace.comresearchgate.net

Comparison of Linear and Convergent Synthesis:

FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step assembly from a single starting material. chemistnotes.comIndependent synthesis of fragments followed by coupling. chemistnotes.com
Efficiency Overall yield drops significantly with each step. wikipedia.orgGenerally higher overall yields. chemistnotes.com
Flexibility Less flexible; an early error impacts the entire sequence. fiveable.meMore flexible; allows for parallel work and optimization of fragment synthesis. fiveable.me
Application Simpler for less complex molecules. fiveable.mePreferred for complex molecules with multiple fragments. wikipedia.orgfiveable.me

Key Stereoselective and Stereospecific Reactions

The precise control of stereochemistry is arguably the most critical aspect of this compound synthesis, given its multiple chiral centers. ontosight.ai Chemists have employed a variety of stereoselective and stereospecific reactions to achieve the desired three-dimensional arrangement of atoms. A stereoselective reaction is one that preferentially forms one stereoisomer over others, while a stereospecific reaction is one where different stereoisomeric starting materials yield stereoisomerically distinct products. slideshare.netwvu.edu

Chiral Auxiliaries and Catalysis in Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This strategy has been instrumental in many this compound syntheses.

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. ontosight.ai This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Recent syntheses of this compound have taken advantage of powerful catalytic methods, such as iridium-catalyzed asymmetric hydrogenation, to set key stereocenters with high precision. sciencedaily.com

Asymmetric Synthesis Approaches

A variety of asymmetric synthesis strategies have been brought to bear on the challenge of this compound. These include:

Substrate-controlled synthesis: In this approach, existing stereocenters in the molecule direct the formation of new stereocenters.

Reagent-controlled synthesis: This involves the use of chiral reagents, such as chiral reducing agents or chiral catalysts, to induce asymmetry. researchgate.net

Enzymatic reactions: The use of enzymes to catalyze stereoselective transformations offers a green and highly specific method for creating chiral centers.

One powerful technique that has been applied to this compound is the lithiation–borylation reaction. scispace.com This method allows for the iterative, asymmetric homologation of boronic esters, effectively "growing" a carbon chain one atom at a time with precise stereochemical control. scispace.com

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections." The retrosynthetic analysis of this compound reveals several strategic bond cleavages that lead to logical precursor fragments. researchgate.netresearchgate.net

A common retrosynthetic strategy for this compound (1) involves disconnecting the lactone ring to reveal a hydroxy acid precursor. This hydroxy acid can be further simplified by cleaving key carbon-carbon bonds, leading to smaller, more manageable fragments. thieme-connect.com For instance, a convergent retrosynthesis might disconnect the molecule into two main building blocks that can be synthesized independently and then coupled. thieme-connect.comresearchgate.net One notable approach involves the desymmetrization of a bicyclic olefin as a key starting point. thieme-connect.comresearchgate.net

Development of Novel Synthetic Methods Inspired by this compound Synthesis

The pursuit of a total synthesis of a complex natural product like this compound often serves as a driving force for innovation in synthetic methodology. The challenges posed by its structure have inspired chemists to develop new reactions and strategies that have applications beyond the synthesis of this specific pheromone.

For example, the need for efficient and stereocontrolled methods to construct the polyketide-like backbone of this compound has contributed to the refinement of techniques such as the lithiation-borylation assembly line. scispace.com This methodology, which allows for the precise, iterative installation of stereocenters, has become a powerful tool for the synthesis of a wide range of natural products. scispace.com Similarly, the challenges of ring formation and functional group manipulation in the final stages of the synthesis have led to the exploration and optimization of various lactonization and oxidation reactions. researchgate.net

Efficiency and Scalability Considerations in Total Synthesis

Several synthetic strategies for this compound have been developed with these considerations in mind, showcasing different approaches to achieving efficiency and demonstrating potential for scalability.

Catalytic Asymmetric Hydrogenation Strategies

A prominent and powerful strategy for the synthesis of this compound and its stereoisomers involves the use of iridium-catalyzed asymmetric hydrogenation. lookchem.com This method is advantageous as it employs a small amount of a chiral catalyst to generate large quantities of optically active product, a key principle of efficient and scalable asymmetric synthesis. diva-portal.org

One such approach utilizes an iridium-catalyzed asymmetric hydrogenation of a chiral alkene to construct the key 1,2,3-Me,OH,Me stereotriad found in this compound. lookchem.com A key intermediate, a silyl (B83357) ether, was prepared in gram amounts, indicating the scalability of the initial steps of the synthesis. lookchem.com This method provides access to pivotal chirons that are widely applicable in the synthesis of many polyketide-derived natural products, and the potential to prepare all stereoisomers of this compound highlights its flexibility. lookchem.com

Another advanced method involves the hydrogenative desymmetrization of a divinyl carbinol intermediate. acs.orgnih.gov This protocol was applied to the synthesis of (+)-Invictolide, where an iridium-catalyzed asymmetric hydrogenation followed by ozonolysis and further transformations yielded a key butyrolactone intermediate. acs.orgnih.gov The demonstration of gram-scale desymmetrization for intermediates in the synthesis of other natural products using this methodology underscores its potential for larger-scale production of this compound. nih.gov

Convergent Synthesis via Desymmetrization

A convergent approach to the total synthesis of (–)-invictolide has also been reported, offering an alternative efficient pathway. researchgate.net This synthesis hinges on several key transformations, including the desymmetrization of a bicyclic olefin using Brown's chiral hydroboration, a crucial carbon-carbon bond formation step, a 1,3-syn reduction, and a final oxidative lactonization using TEMPO/PhI(OAc)₂ to form the δ-lactone ring. researchgate.net Convergent strategies, where different fragments of the molecule are synthesized separately and then joined together, are often more efficient and higher-yielding for complex molecules than linear syntheses, which can be a significant advantage for scaling up production. nih.gov

Aldol-Based Approaches

For the synthesis of racemic this compound, an efficient preparation from aldol (B89426) precursors has been developed. acs.org While not enantioselective, this route provides a stereoselective pathway to the trisubstituted δ-lactone core of this compound. Such methods, often relying on well-established and high-yielding reactions like the aldol reaction, can be highly efficient and suitable for producing material where the specific enantiomer is not required or can be resolved at a later stage.

The following table provides a comparative overview of selected synthetic strategies and their features relevant to efficiency and scalability.

Synthetic Strategy Key Reactions Reported Scale/Yield Efficiency & Scalability Remarks
Iridium-Catalyzed Asymmetric Hydrogenation Iridium-catalyzed asymmetric hydrogenation of chiral alkenes. lookchem.comSilyl ether intermediate made in gram amounts. lookchem.comCatalytic approach is inherently efficient; provides access to all stereoisomers. lookchem.comdiva-portal.org
Hydrogenative Desymmetrization Iridium-catalyzed hydrogenative desymmetrization; Wittig-Horner reaction; Ozonolysis. acs.orgnih.govRelated desymmetrization scalable to gram-scale. nih.govDemonstrates a modern and efficient catalytic approach to key chiral intermediates. acs.orgnih.gov
Convergent Desymmetrization Brown's chiral hydroboration; 1,3-syn reduction; Oxidative lactonization. researchgate.netYield for lactone formation: 89%. researchgate.netConvergent approach generally leads to higher overall yields in fewer linear steps. nih.govresearchgate.net
Aldol Precursor Route Aldol reaction. acs.orgNot specified.Efficient for racemic synthesis; relies on robust and well-understood reaction types. acs.org

Chemical Derivatization and Analog Synthesis Strategies

Design Principles for Invictolide Analogs and Derivatives

The design of this compound analogs is guided by principles common to the study of pheromones and other semiochemicals. The primary goals are to understand the structural requirements for biological activity and to produce molecules for further biological and ecological investigation. epdf.pub

Stereochemical Variation: this compound possesses multiple stereocenters—(2S,4R,5S)-2,4-dimethyl-5-hexanolide—and a key design principle involves the synthesis of its various stereoisomers. rsc.org This allows researchers to determine the precise absolute configuration responsible for the biological effect and to assess the activity of other isomers, which may be inactive, inhibitory, or have different functions.

Structural Simplification or Elaboration: Analogs may be designed with simplified or more complex structures to probe the importance of specific structural features. For this compound, this could involve removing one or both methyl groups or extending the alkyl backbone. Conversely, introducing new functional groups can help in understanding the steric and electronic requirements of the target receptor.

Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar physical or chemical properties. For the lactone ring in this compound, this could mean synthesizing analogs where the ring oxygen is replaced with sulfur (a thiolactone) or nitrogen (a lactam) to study the role of the ester group in receptor binding and signal transduction.

Conformational Locking: The flexibility of the six-membered lactone ring and its alkyl substituents can be important for activity. Design strategies may involve creating more rigid analogs, for example, by introducing double bonds or small rings, to lock the molecule into a specific conformation. This helps to identify the "active conformation" that binds to the receptor.

Synthetic Routes to Modified this compound Structures

The synthesis of modified this compound structures relies on a versatile toolkit of organic reactions that allow for precise control over the molecule's architecture.

The δ-lactone (a six-membered ring) is a central feature of this compound. Modifications typically target the ring size, the ester linkage, or substituents on the ring.

Ring-Opening and Re-closing: A common strategy involves the hydrolysis of the lactone to its parent hydroxy acid. This linear precursor can then be modified and subsequently re-cyclized under different conditions (e.g., macrolactonization) to form altered lactone rings, such as larger macrolides. rsc.org

Synthesis of Homologs: Ring-expansion or the synthesis of different ring sizes (e.g., γ-butyrolactone or ε-caprolactone analogs) can be achieved by starting with different hydroxy acid precursors. For example, a 4-hydroxy acid would yield a five-membered lactone, while a 6-hydroxy acid would yield a seven-membered ring.

Ireland-Claisen Rearrangement: For complex lactone-containing pheromones, the Ireland-Claisen rearrangement of ester enolates is a powerful tool for constructing the carbon framework, which is then cyclized to form the lactone ring. epdf.pub This method allows for the strategic introduction of substituents that will ultimately reside on the lactone ring.

Grignard and Organolithium Reactions: The carbon backbone of polypropionate structures like this compound is often assembled using nucleophilic additions of organometallic reagents to carbonyl compounds. rsc.orgresearchgate.net By choosing different Grignard or organolithium reagents, chemists can introduce alkyl chains of varying lengths and branching patterns.

Aldol (B89426) Reactions: The aldol reaction is a fundamental C-C bond-forming reaction used to construct polypropionate chains. By varying the aldehyde and ketone (or enolate) coupling partners, a diverse array of side-chain architectures can be created with stereochemical control. core.ac.uk

Catalytic Coupling Reactions: Modern cross-coupling reactions, such as those catalyzed by palladium or copper, provide efficient methods for joining different carbon fragments. For example, a Li2CuCl4-catalyzed coupling of a chiral tosylate with a Grignard reagent is a key step in the synthesis of some insect pheromones, allowing for the precise extension of carbon chains. researchgate.net

Introducing atoms other than carbon and hydrogen (heteroatoms) or new functional groups can significantly alter the properties of the molecule. This is typically achieved by using building blocks that already contain the desired functionality.

Use of Functionalized Precursors: Synthetic routes often start from or pass through intermediates containing hydroxyl (-OH), alkene (C=C), or alkyne (C≡C) groups. rsc.orgresearchgate.net These functional groups can be carried through to the final product. For example, omitting a final hydrogenation step used in the synthesis of a saturated lactone can yield an unsaturated analog. rsc.org

Palladium-Catalyzed Functionalization: Palladium-catalyzed reactions are versatile not only for C-C bond formation but also for introducing heteroatoms. For example, palladium-catalyzed allylation can be used to form C-N and C-O bonds, introducing amine or ether functionalities into a molecule. mdpi.com

Oxidative Desymmetrization: Asymmetric oxidation of meso-diols can generate chiral hydroxyketones. acs.org These intermediates, rich in functional groups (hydroxyl and ketone), are valuable precursors for synthesizing a wide range of complex, functionalized analogs.

Chemoenzymatic Approaches to Derivatization

Chemoenzymatic synthesis combines the high selectivity of biological catalysts (enzymes) with the broad scope of traditional organic reactions. This approach is particularly powerful for creating chiral molecules like this compound and its derivatives with high enantiomeric purity. epdf.pubgoogle.com

A key strategy is the enzymatic resolution of racemic mixtures or the desymmetrization of symmetrical (meso) compounds. The synthesis of this compound itself has been achieved using a Baker's yeast reduction, a classic chemoenzymatic step. rsc.org More advanced syntheses of related pheromones utilize isolated enzymes. For instance, the synthesis of a lactol pheromone was achieved via the asymmetric hydrolysis of a meso-diacetate intermediate using Lipase AK. This enzymatic step selectively cleaves one of the two acetate (B1210297) groups, generating a chiral hydroxy-ester that is then converted into the final chiral lactone. epdf.pub This method provides an efficient route to enantiomerically pure building blocks that are essential for the synthesis of specific stereoisomers of this compound and its analogs.

Methodologies for Investigating Derivatization Efficiency and Purity

A critical component of any synthetic strategy is the rigorous analysis of the products to confirm their structure, yield, and purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Methodology Purpose Example Application
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the carbon-hydrogen framework and confirms the relative configuration of stereocenters. ¹H and ¹³C NMR are standard for structural verification. core.ac.ukresearchgate.netUsed to confirm the structure of synthetic intermediates and the final this compound analogs.
Mass Spectrometry (MS) Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula. mdpi.compwr.edu.plConfirms that the synthesized analog has the expected mass and elemental composition.
Gas Chromatography (GC) Separates volatile compounds and assesses purity. When coupled with a chiral stationary phase (Chiral GC), it can separate and quantify enantiomers, determining enantiomeric excess (ee). scholaris.caUsed to determine the purity and enantiomeric excess of synthesized this compound isomers.
High-Performance Liquid Chromatography (HPLC) Separates non-volatile or thermally sensitive compounds. Chiral HPLC is also widely used to determine enantiomeric purity. academictree.orgUsed for the purification of non-volatile derivatives and for the analytical separation of stereoisomers.
Flash Column Chromatography A preparative technique used to purify multigram quantities of synthetic intermediates and final products based on polarity. core.ac.ukThe primary method for purifying crude reaction mixtures throughout a synthetic sequence.

Molecular and Cellular Mechanisms of Invictolide S Biological Interactions

Investigation of Receptor Binding and Ligand-Target Interactions

Direct experimental data on the specific receptors for Invictolide and the quantitative aspects of its binding interactions are not extensively documented in publicly available research. However, studies on the venom of the fire ant, Solenopsis invicta, provide significant insights into potential ligand-target interactions.

The venom of S. invicta contains proteins that resemble insect pheromone-binding proteins (PBPs) or odorant-binding proteins (OBPs). nih.gov These proteins are thought to be crucial for transporting hydrophobic pheromone molecules through the aqueous environment of the sensillar lymph to the olfactory receptors on sensory neurons. nih.gov Key findings related to these potential this compound-binding proteins include:

Protein Identification: Mass spectrometric analysis has identified specific OBP-like proteins in fire ant venom. The most abundant isoforms differ between workers (Sol i 2w, Sol i 4.02) and queens (Sol i 2q, Sol i 2X1), which aligns with the different pheromonal cues they secrete. nih.gov Given that this compound is a key part of the queen pheromone, Sol i 2q and Sol i 2X1 are strong candidates for being its binding partners. usda.govnih.gov

Structural Modeling: Three-dimensional homology models of these venom proteins suggest they possess relatively small, internal hydrophobic pockets for ligand binding. A notable feature is that the C-terminal region of the protein appears to block this binding pocket. This structural arrangement implies that a conformational change is likely required to allow a hydrophobic ligand like this compound to enter and bind, a mechanism observed in other insect PBP-ligand interactions. nih.gov

Glandular Source: Imaging mass spectrometry has localized these primary venom proteins to the poison sac of the fire ant. This finding suggests that pheromones like this compound might have to compete with venom alkaloids for binding to these carrier proteins within the gland. nih.gov

While these findings strongly suggest a carrier-mediated mechanism for this compound in fire ants, definitive identification of the neuronal receptor and characterization of the binding kinetics (e.g., binding affinity (KD), association/dissociation rates) remain areas for future research. The interaction is fundamental to the pheromone's function, initiating a signal cascade upon binding to a neuronal receptor that ultimately leads to a specific behavioral response. nih.govplos.org

Table 1: Potential this compound-Interacting Proteins in Solenopsis invicta Venom

Protein NameCaste PredominancePutative FunctionStructural Feature
Sol i 2qQueenPheromone-Binding ProteinSmall, blocked hydrophobic pocket
Sol i 2X1QueenPheromone-Binding ProteinSmall, blocked hydrophobic pocket
Sol i 2wWorkerPheromone-Binding Protein75.6% sequence identity to Sol i 2q
Sol i 4.02WorkerPheromone-Binding ProteinHomology to other venom PBPs

Modulation of Cellular Signaling Pathways

There is currently no direct scientific evidence detailing the specific intracellular signaling pathways modulated by this compound upon receptor binding. As a pheromone, its primary role is to trigger a neuronal signal in the receiving organism, which translates into a behavioral response. royalsocietypublishing.orgresearchgate.net The mechanism typically involves the activation of ion channels and changes in membrane potential in olfactory sensory neurons. plos.org

General models of insect olfaction suggest that the binding of a pheromone to its receptor, which is part of a receptor-ion channel complex, leads to an influx of cations, causing depolarization of the neuron. nih.govplos.orgmdpi.com This initial electrical signal is then propagated to higher brain centers, such as the antennal lobe, for processing. plos.org However, the specific second messenger systems (e.g., cAMP, IP3/DAG) or kinase cascades (e.g., MAPK, PKA) that might be involved downstream of this compound's interaction with its receptor have not been elucidated. Research into the cytotoxicity of racemic this compound against the HT-29 human colon cancer cell line exists, but the signaling pathways responsible for this effect have not been reported. researchgate.net

Enzymatic Inhibition or Activation Mechanisms

Specific enzymatic targets of this compound have not been identified. However, this compound belongs to the polypropionate class of natural products, a group that includes compounds known to exhibit a variety of biological activities, including enzyme inhibition. rwth-aachen.demdpi.com A review of polypropionates discovered between 1999 and 2020 noted that six new compounds from this class were reported to have enzyme inhibition effects. rwth-aachen.de For example, Fiscpropionates A and B, polypropionates from a marine-derived fungus, were found to be noncompetitive inhibitors of the enzyme MptpB. rwth-aachen.de

This suggests a potential, though unconfirmed, for this compound to act as an enzyme inhibitor. The lactone ring present in this compound is a common structural motif in various enzyme inhibitors. thieme-connect.de The mechanism could involve the molecule fitting into the active or an allosteric site of an enzyme, leading to competitive, non-competitive, or uncompetitive inhibition. researchgate.net However, without experimental data, any discussion of this compound's specific inhibitory activity, the enzymes it might target, or its inhibition kinetics (e.g., IC₅₀, Kᵢ) remains speculative.

Effects on Gene Expression and Proteomics at a Molecular Level

Currently, there are no published studies that have investigated the effects of this compound on global gene expression or proteomic profiles. Such studies, using techniques like RNA-sequencing or mass spectrometry-based proteomics, would be necessary to understand if this compound exposure leads to changes in the transcription of genes or the abundance of proteins in target cells or tissues. acs.orgcdc.govnih.govnih.govelifesciences.org

In the context of its pheromonal activity, any effects on gene expression would likely be long-term (primer effects) rather than immediate (releaser effects). researchgate.net For instance, some queen pheromones can suppress the expression of genes related to ovary development in worker insects. royalsocietypublishing.org While this compound is part of a queen recognition pheromone, it is unknown if it contributes to such primer effects. usda.gov

A patent for engineering host cells lists a triepimer of this compound among a vast number of compounds, with general reference to altering metabolic flux or targeting sequences that control gene expression, but this does not represent a direct study of this compound's effects. nsf.govgoogle.com

Subcellular Localization and Interaction Dynamics

The subcellular localization of this compound within a target cell has not been experimentally determined. As a hydrophobic molecule, it would likely interact with lipid membranes and require a binding protein for transport in aqueous environments like the hemolymph or sensillar lymph of an insect. nih.gov

Based on the proposed mechanism of action for insect pheromones, the primary interaction site of this compound would be with olfactory receptors located on the dendritic membrane of sensory neurons in the antennae. nih.gov The study of fire ant venom proteins suggests that this compound is stored in the poison sac, where it is complexed with OBP-like proteins. nih.gov

Beyond this initial interaction at the cell surface of a neuron, it is not known if this compound is internalized by target cells or where it might localize within subcellular compartments (e.g., cytoplasm, nucleus, mitochondria). plos.orgnih.gov Techniques such as fluorescence microscopy with a labeled version of this compound would be required to track its movement and localization within a cell.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Invictolide

Correlating Structural Features with Specific Biological Activities

The biological activity of invictolide is intrinsically linked to its three-dimensional structure, particularly its stereochemistry. The naturally occurring, active enantiomer has been identified as (-)-invictolide, with an absolute configuration of (3R,5R,6S,1′R). researchgate.net The precise spatial arrangement of the methyl groups at the C3 and C5 positions, and the 1-methylbutyl group at the C6 position of the tetrahydro-2H-pyran-2-one core, is critical for its function as a queen recognition pheromone. researchgate.netCurrent time information in Bangalore, IN.

Studies involving the synthesis of various stereoisomers have been instrumental in confirming the active configuration. Research has shown that while the natural (-)-invictolide is the most potent, the racemic mixture of this compound also exhibits pheromonal activity in field tests, suggesting that the receptor system of the worker ants can accommodate, to some extent, the presence of the "unnatural" enantiomer. researchgate.net

The importance of the specific stereochemical arrangement is further highlighted by the discovery of diastereomers with different biological activities. For instance, 3,6,7-tri-epi-invictolide, a diastereomer of this compound isolated from the marine-derived actinomycete Nocardiopsis tangguensis, did not show pheromonal activity but was found to have antimicrobial properties. researchgate.netrsc.org This functional divergence underscores how subtle changes in the orientation of substituents around the lactone core can lead to entirely different biological outcomes.

The following table summarizes the relationship between the structure of this compound and its known analogs and their biological activities.

Compound NameStructureKey Structural FeaturesBiological ActivityCitation(s)
(-)-Invictolide Tetrahydro-3,5-dimethyl-6-((1R)-1-methylbutyl)-2H-pyran-2-one(3R,5R,6S,1'R) configurationQueen recognition pheromone in Solenopsis invicta researchgate.net
(±)-Invictolide Racemic mixture of this compound enantiomersContains both active and inactive enantiomersExhibits pheromone activity in field tests researchgate.net
3,6,7-Tri-epi-invictolide Diastereomer of this compoundDifferent stereochemistry from natural this compoundAntimicrobial activity; not reported as a pheromone researchgate.netrsc.org

Identification of Pharmacophores and Key Structural Motifs for Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, the key pharmacophoric features are derived from its core structure and specific stereochemistry.

The primary structural motifs essential for its pheromonal activity are:

The δ-Lactone Ring: The tetrahydro-2H-pyran-2-one ring serves as the fundamental scaffold of the molecule. Lactones are a common structural motif in insect pheromones, often referred to as a "privileged structure" for chemical communication, likely due to their specific polarity, volatility, and potential for hydrogen bonding via the carbonyl oxygen. rsc.orgresearchgate.net

Stereochemically Defined Substituents: The precise (3R,5R,6S,1'R) arrangement of the two methyl groups and the 1-methylbutyl side chain is crucial. researchgate.net This specific arrangement creates a unique three-dimensional shape that is recognized by the olfactory receptors of worker ants. Any deviation from this configuration, as seen in its diastereomers, leads to a loss of pheromonal activity. researchgate.netrsc.org The alkyl side chain likely contributes to the molecule's hydrophobicity, facilitating its transport and interaction within the lipid environment of the receptor.

While a specific pharmacophore model for this compound has not been explicitly published, insights can be drawn from studies on other lactone-based pheromones. For instance, research on the lactone receptor AgOr48 in Anopheles gambiae involved testing a panel of lactones with varying ring sizes and side-chain lengths to define the structural requirements for receptor activation. oup.comresearchgate.net Such studies reveal that the receptor binding pocket is tuned to a specific range of shapes and sizes, where the lactone carbonyl acts as a key interaction point (e.g., a hydrogen bond acceptor) and the alkyl portions engage in hydrophobic interactions. The high stereospecificity of this compound's activity strongly suggests that its receptor has a correspondingly well-defined and chiral binding pocket. researchgate.netresearchgate.net

Rational Design Principles for SAR and SMR Exploration

The exploration of this compound's SAR and SMR has been heavily reliant on rational chemical synthesis. The primary principle has been the systematic variation of the molecule's stereochemistry to probe the importance of each chiral center.

Key rational design and synthetic approaches include:

Enantioselective and Diastereoselective Synthesis: The total synthesis of all possible stereoisomers of this compound was a critical step in definitively establishing the (3R,5R,6S,1′R) configuration of the natural, active product. bohrium.com By synthesizing and testing individual isomers, chemists could directly correlate a specific 3D structure with biological function, which is the cornerstone of SAR studies.

Desymmetrization Strategies: Advanced synthetic methods, such as the desymmetrization of meso-compounds using chiral catalysts, have been employed to construct the key stereochemical triads found in polyketide natural products like this compound. researchgate.net These methods provide efficient routes to specific stereoisomers needed for biological evaluation.

Development of Synthetic Libraries: Modern synthetic methodologies, such as lithiation–borylation, enable the automated assembly of libraries of related bioactive products. acs.org This approach allows for a more rapid and systematic exploration of the chemical space around the this compound scaffold, facilitating comprehensive SAR studies by quickly generating a range of analogs with modified side chains or ring substitutions. acs.org

Formal Total Synthesis for Analog Generation: Methodologies like iridium-catalyzed asymmetric hydrogenation have been used in the formal total synthesis of (+)-invictolide. pwr.edu.pl Such routes are valuable because they can be adapted to produce not only the natural product but also designed analogs for SAR studies by introducing different building blocks at various stages of the synthesis.

The overarching principle is that by systematically and precisely altering the molecular structure—one chiral center or substituent at a time—researchers can deconstruct the molecule's activity and assign a functional role to each of its constituent parts.

Computational Approaches to Predict SAR and SMR

While specific computational studies detailing SAR and SMR for this compound are not widely published, several computational chemistry techniques are standard for this type of investigation and have been applied to similar insect pheromones.

Conformational Analysis: This method is used to determine the preferred low-energy three-dimensional shapes of a molecule. For flexible molecules like this compound, understanding the population of different conformers is crucial. A study on the lactone pheromone eldanolide used density functional theory (DFT) calculations to analyze the conformers of fluorinated analogues. researchgate.net The results showed that differences in biological activity (measured by electroantennography) correlated with the populations of the preferred conformers, suggesting that the receptor selectively binds to a specific molecular shape. researchgate.net This approach could be applied to this compound and its isomers to rationalize their differing activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a set of this compound analogs, a QSAR model could be developed to predict the pheromonal activity based on descriptors like electronic properties (e.g., atomic charges), hydrophobicity (logP), and steric parameters. Such models have been successfully used for other natural insecticides to identify the key molecular properties driving their interaction with insect receptors. nih.gov

Pharmacophore Modeling: Based on the structures of active molecules, a 3D pharmacophore model can be generated to define the essential geometric arrangement of features like hydrogen bond acceptors, hydrophobic centers, and aromatic rings. oup.com For this compound, a model could be built from its active (3R,5R,6S,1'R) structure. This model would serve as a 3D query to screen virtual libraries for new compounds that might mimic this compound's activity, or to explain the inactivity of its other stereoisomers.

Molecular Docking: Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comasiapharmaceutics.info If the structure of the fire ant's this compound-binding olfactory receptor were known, molecular docking could be used to simulate the interaction. This would provide a detailed view of the binding mode, identifying key interactions (e.g., which amino acid residues interact with the lactone carbonyl or methyl groups) and explaining the high stereospecificity of the recognition process.

These computational tools are integral to modern rational drug and semiochemical design, providing a framework for understanding experimental results and guiding the synthesis of new, potentially more active, molecules. researchgate.net

Ecological and Chemoecological Role Investigations of Invictolide

Functions as a Semiochemical in Interspecies Communication

Semiochemicals are chemical substances released by an organism that affect the behaviors of other individuals. wikipedia.org This communication can be intraspecific (between members of the same species) or interspecific (between different species). wikipedia.orgplantprotection.pl Interspecific semiochemicals, also known as allelochemicals, include kairomones, which benefit the receiver but not the emitter, allomones, which benefit the emitter but not the receiver, and synomones, which benefit both. wikipedia.orgwikipedia.org

While invictolide is primarily recognized as a pheromone for intraspecific communication, its presence can be detected by other species, thus functioning as a kairomone. For instance, natural enemies, such as parasitic phorid flies, are known to be attracted to the alarm pheromones released by fire ant workers. usda.gov This demonstrates how a chemical signal intended for nestmates can be intercepted by a predator or parasite to locate its host, a classic example of a kairomone effect. wikipedia.org

This compound is a key component of the queen recognition pheromone of the red imported fire ant, Solenopsis invicta. researchgate.net It is produced by the queen and stored in her poison sac, from where it is dispensed. msstate.edu The primary role of this pheromone is to signal the queen's presence and status to the worker ants, which is crucial for maintaining colony cohesion and social structure. usda.govmsstate.edu

Worker ants are attracted to this compound, a behavior that is exploited in pest control strategies. usda.gov Research has shown that both monogyne (single-queen) and polygyne (multiple-queen) fire ant colonies respond equally to the attractant pheromone. google.comusda.gov The application of synthetic this compound to baits significantly enhances their attractiveness to foraging workers. google.com This leads to a faster discovery of the bait compared to non-enhanced baits, improving the speed and efficacy of control measures. usda.govmsstate.edu

Table 1: Pheromonal Functions and Effects of this compound

Function Description Behavioral Effect on Workers Reference
Queen Recognition Signals the presence and viability of the queen within the colony. Attraction to the queen, maintenance of colony social structure. google.comresearchgate.netmsstate.edu
Worker Attractant Draws foraging workers towards its source. Increased recruitment and faster discovery of resources. usda.govmsstate.edu
Bait Enhancement Used as an additive in insecticidal baits. Decreases bait discovery time and increases particle uptake. usda.govmsstate.eduuga.edu

Allelopathy refers to the chemical inhibition of one species by another, a phenomenon commonly observed in plants that release secondary metabolites to hinder the growth of neighboring plants. zju.edu.cn Similarly, many organisms produce chemical compounds for defense against predators, herbivores, or pathogens. zju.edu.cnscispace.com These defensive chemicals are a form of allomone, benefiting the producer by deterring a potential threat. wikipedia.org

In the context of this compound, there is limited direct evidence from the reviewed literature to suggest it has a primary role in allelopathy or as a defensive compound against predators. Its main documented function is as an attractant and recognition pheromone within its own species. usda.govmsstate.edu While many secondary metabolites in insects and plants serve defensive purposes, the primary ecological role of this compound appears to be centered on intraspecific social organization rather than interspecific defense or competition. jnr-eeb.orgfrontiersin.org

Interaction with Ecological Receptors and Sensory Systems

Insects perceive chemical signals from their environment through complex sensory systems. diva-portal.org The detection of semiochemicals like this compound is primarily mediated by chemoreceptors. biologynotesonline.com These specialized receptors are located on various parts of an insect's body, most notably within sensory hairs called sensilla on the antennae. diva-portal.orgbiologynotesonline.com

When a fire ant worker encounters this compound, the molecule enters the pores of the olfactory sensilla on its antennae and binds to specific olfactory receptor proteins within the sensory neurons. diva-portal.orgnumberanalytics.com This binding event triggers an electrical signal that is transmitted to the antennal lobe of the insect's brain for processing. numberanalytics.com The brain then integrates this information, leading to a behavioral response, such as moving towards the source of the pheromone. numberanalytics.comnumberanalytics.com While this general mechanism is well-understood for insect olfaction, the specific receptor protein that binds this compound in Solenopsis invicta has not been explicitly identified in the available research.

Table 2: Postulated Sensory Pathway for this compound Detection in Fire Ants

Step Structure Involved Function Reference
1. Signal Reception Antennae Detects airborne chemical molecules. diva-portal.orgspringernature.com
2. Molecule Binding Olfactory Sensilla / Chemoreceptors Pheromone molecules bind to specific receptor proteins. biologynotesonline.comnumberanalytics.com
3. Signal Transduction Sensory Neurons Converts the chemical signal into an electrical nerve impulse. biologynotesonline.com
4. Information Processing Antennal Lobe (Brain) Processes the incoming neural signal. numberanalytics.com
5. Behavioral Response Motor Systems Initiates directed movement towards the pheromone source. numberanalytics.comnumberanalytics.com

Environmental Persistence and Degradation Pathways in Ecological Contexts

The persistence of a chemical compound in the environment is determined by its susceptibility to various degradation processes, which can be either abiotic (non-biological) or biotic (biological). ecetoc.orgup.pt The environmental half-life of a substance dictates how long it remains active after being released. up.pt

Specific studies detailing the environmental persistence and degradation pathways of this compound are scarce. However, general principles of chemical fate can be applied. As an organic molecule, this compound is subject to several potential degradation pathways in soil and water. apvma.gov.aunih.gov

Abiotic Degradation : This includes photolysis (breakdown by sunlight) and hydrolysis (reaction with water). up.pt As a δ-lactone, which is a cyclic ester, this compound may be susceptible to hydrolysis, which would break the ester bond and inactivate the molecule. google.comup.pt The rate of hydrolysis can be influenced by environmental factors such as pH and temperature. up.pt

Biotic Degradation : This involves breakdown by microorganisms in the soil and water. mdpi.com Bacteria and fungi produce enzymes that can metabolize a wide range of organic compounds, often using them as a source of carbon and energy. mdpi.com

The actual persistence of this compound in a specific ecological context would depend on a combination of its chemical stability and local environmental conditions. ecetoc.org

Table 3: Potential Environmental Degradation Pathways for this compound

Pathway Description Influencing Factors Reference
Photolysis Degradation caused by exposure to ultraviolet (UV) radiation from sunlight. Light intensity, presence of photosensitizing agents. up.pt
Hydrolysis Chemical breakdown due to reaction with water, potentially cleaving the lactone ring. Water availability, pH, temperature. up.pt
Biodegradation Metabolic breakdown by soil and water microorganisms (e.g., bacteria, fungi). Microbial population density, temperature, oxygen levels, nutrient availability. mdpi.com

Biosynthesis Regulation in Response to Ecological Cues

The production of semiochemicals in insects is often tightly regulated and linked to specific physiological states or environmental triggers. biorxiv.org These ecological cues can range from the availability of food or mates to social conditions within a colony. biorxiv.orgnih.gov The regulation often occurs at the level of gene expression, controlling the enzymes responsible for the biosynthetic pathway. biorxiv.org

Computational and Theoretical Chemistry Insights into Invictolide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational tools for understanding the electronic properties of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy.

For Invictolide, these calculations could be used to:

Determine Electronic Structure: Map the electron density to identify regions that are electron-rich or electron-poor. This is crucial for predicting sites of nucleophilic or electrophilic attack.

Predict Reactivity: Calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key indicators of a molecule's reactivity and its potential to participate in various chemical reactions.

Analyze Reaction Mechanisms: As demonstrated in research related to this compound's synthesis, DFT can model transition states to elucidate reaction pathways and explain observed stereoselectivity. nih.govdiva-portal.org By calculating the energy barriers of different pathways, chemists can predict the most likely reaction outcomes.

A research paper on the synthesis of an intermediate for (+)-Invictolide utilized DFT calculations to investigate the origin of stereoselectivity in an iridium-catalyzed hydrogenation reaction. nih.govdiva-portal.org The calculations revealed that an interaction between a hydroxyl group and an iridium-hydride was responsible for the observed outcome. diva-portal.org

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. wustl.edunih.gov By applying classical mechanics, MD simulations can provide a detailed view of molecular behavior, from simple conformational changes to complex interactions between a ligand and its receptor. nih.gov

If applied to this compound, MD simulations could offer insights into:

Dynamic Behavior: Reveal how the molecule behaves in different solvent environments, showing how its structure flexes and moves.

Interaction with Biological Macromolecules: Simulate the process of this compound binding to a protein, showing the dynamic changes in both the ligand and the protein as they form a complex. nih.gov This can help identify key interactions that stabilize the bound state.

Conformational Sampling: Explore the different shapes (conformations) the molecule can adopt, which is a crucial first step for understanding its biological activity.

Although specific MD simulation studies on this compound were not found, this technique is widely used to study the behavior of complex biomolecules and their interactions in a simulated biological environment. nih.govrug.nl

In Silico Docking Studies with Biological Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ox.ac.ukinnovareacademics.in This method is a cornerstone of structure-based drug design. ox.ac.uk

While the detailed results are not widely public, in silico molecular docking simulation studies have been mentioned in the context of this compound and its stereoisomer, 6-epi-invictolide. researchgate.net Such studies are performed to:

Predict Binding Poses: Determine the most likely three-dimensional arrangement of the ligand within the protein's binding site.

Estimate Binding Affinity: Calculate a "docking score," which is an estimation of the binding strength between the ligand and the protein. mdpi.com Compounds with better scores are predicted to be more potent binders.

Identify Key Interactions: Visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com This information is invaluable for designing more effective molecules.

The general process involves preparing the 3D structures of the ligand and the protein and then using a scoring algorithm to evaluate many possible binding poses to find the most favorable ones. ox.ac.uk

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. drugdesign.orgwikipedia.org Molecules are not static; they constantly interconvert between different shapes, and understanding this dynamic behavior is essential for explaining their chemical and biological properties. nih.gov

A thorough conformational analysis of this compound would involve:

Identifying Stable Conformers: Systematically searching for all low-energy conformations of the molecule. For a flexible macrocycle like this compound, this can be a complex task.

Constructing an Energy Landscape: Plotting the energy of the molecule as a function of its geometric parameters (like torsion angles). drugdesign.org The resulting surface shows the stable conformers as energy minima and the energy barriers between them. wikipedia.org

Relating Conformation to Activity: The three-dimensional shape of a molecule is critical for its ability to interact with a biological target. Conformational analysis can help identify the specific "bioactive conformation" that is responsible for its effects. nih.gov It has been noted that ligands often bind in a conformation that is not their absolute lowest energy state. nih.gov

Research on a diastereomer, 3,6,7-tri-epi-invictolide, has involved conformational analysis using NMR techniques to determine its structure in solution. researchgate.net

Prediction of Spectroscopic Parameters to Aid Elucidation

Computational methods can predict various spectroscopic parameters, which can be invaluable for confirming the structure of a newly synthesized or isolated compound. By comparing the predicted spectrum with the experimental one, researchers can gain confidence in their structural assignment.

For this compound, these predictions could include:

NMR Spectra: Calculating chemical shifts (¹H and ¹³C) and coupling constants. This is particularly useful for complex molecules with many overlapping signals, helping to assign the correct stereochemistry.

Infrared (IR) Spectra: Predicting the vibrational frequencies and intensities. This can help to confirm the presence of key functional groups within the molecule.

Optical Properties: Calculating properties like optical rotation, which is crucial for determining the absolute configuration of chiral molecules.

Computational studies are often used in tandem with experimental data to resolve complex structural problems in natural product chemistry. nih.gov

Future Directions and Emerging Research Perspectives

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

A holistic understanding of invictolide's role in fire ant biology necessitates the integration of various "omics" technologies. These high-throughput approaches can provide a systems-level view of the molecular processes underlying its production and perception.

Genomics: The availability of the Solenopsis invicta genome provides a foundational tool for identifying the genes and enzymatic pathways responsible for this compound biosynthesis. Future genomic studies could focus on comparative genomics between different fire ant species or between monogyne (single-queen) and polygyne (multiple-queen) colonies to pinpoint the genetic loci controlling the production of queen pheromones. nih.govnih.gov

Proteomics: Proteomic analyses of the fire ant's poison gland, where queen recognition pheromones are biosynthesized, can identify the specific enzymes and carrier proteins involved in this compound's creation and transport. usda.govresearchgate.net Studies have already begun to characterize the venom proteome of S. invicta, identifying various proteins, some of which may be involved in chemical communication. nih.govfigshare.com Future research could employ targeted proteomic approaches to isolate and characterize the full enzymatic cascade for this compound synthesis. Furthermore, proteomic analysis of worker ant antennae could identify the specific olfactory receptors and odorant binding proteins (OBPs) responsible for detecting this compound, shedding light on the molecular basis of queen recognition. nih.govantgenomes.orgmdpi.com

Metabolomics: Metabolomic profiling of different castes and developmental stages of S. invicta can provide a detailed snapshot of the small molecules present, including precursors and degradation products of this compound. nih.gov By comparing the metabolomes of queens, workers, and males, researchers can identify unique metabolic signatures associated with queen pheromone production. This approach could also uncover previously unknown components of the queen pheromone blend that act in concert with this compound.

Advanced Synthetic Methodologies for Accessing Diverse Analogs

The total synthesis of (-)-invictolide has been achieved, providing a foundation for the creation of diverse analogs. researchgate.net Future synthetic efforts will likely focus on developing more efficient and modular synthetic routes that allow for the systematic modification of the this compound scaffold. Access to a library of this compound analogs is crucial for structure-activity relationship (SAR) studies, which can pinpoint the key structural features necessary for its biological activity. Advanced synthetic techniques will enable the creation of probes for identifying the specific receptors and binding proteins that interact with this compound.

Detailed Mechanistic Elucidation of Biological Pathways at Higher Resolution

While this compound is known to be a queen recognition pheromone, the precise biological pathways it modulates in worker ants remain to be fully elucidated. Future research will likely employ a combination of biochemical, molecular, and neurobiological techniques to understand its mechanism of action at a higher resolution.

Studies on the venom alkaloids of S. invicta have demonstrated their capacity to produce cardiovascular and central nervous system effects in mammals, indicating that these compounds interact with specific biological pathways. nih.gov Similarly, this compound likely triggers a specific signaling cascade upon binding to its receptor in the worker ant's antennae. Investigating this cascade could involve techniques such as electrophysiology to measure neuronal responses to this compound and its analogs, as well as molecular biology approaches to identify downstream signaling molecules. Understanding these pathways is fundamental to comprehending how a single molecule can influence complex social behaviors.

Innovations in Computational Design and Prediction

Computational approaches are poised to accelerate research on this compound by providing predictive models for its interactions and activity.

Molecular Docking: Once the this compound receptor(s) are identified and their structures are determined, molecular docking simulations can be used to predict how this compound and its analogs bind to the receptor's active site. kavrakilab.orgnih.govresearchgate.netnih.gov This in silico approach can guide the design of new analogs with enhanced or modified activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the structural properties of this compound analogs and their biological activity. researchgate.netnih.govbiointerfaceresearch.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

In Silico Pest Control Agent Design: The insights gained from computational studies could be leveraged for the rational design of novel pest control agents that target the fire ant's chemical communication system. researchgate.net By designing molecules that either block the this compound receptor or mimic its action in a disruptive way, it may be possible to develop highly specific and environmentally benign methods for managing this invasive species.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are effective for producing Invictolide, and how do reaction parameters (e.g., catalysts, solvents) influence yield and stereochemical purity?

  • Methodological Answer: this compound’s synthesis typically employs palladium-catalyzed cross-coupling or enzymatic resolution for stereocontrol. To optimize yield, use a fractional factorial design to test variables like temperature, catalyst loading, and solvent polarity. Monitor purity via HPLC with chiral columns and validate using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s methyl-branched structure, and what are their limitations in distinguishing stereoisomers?

  • Methodological Answer: Combine 2D NMR (e.g., COSY, HSQC) to map carbon connectivity and NOESY for stereochemical confirmation. Mass spectrometry (ESI-TOF) verifies molecular weight. For ambiguous cases, X-ray crystallography or vibrational circular dichroism (VCD) provides definitive stereochemical resolution. Note that NMR sensitivity decreases with complex mixtures, requiring pre-purification .

Q. How should researchers design stability studies to assess this compound’s degradation under varying pH and temperature conditions?

  • Methodological Answer: Use accelerated stability testing with Arrhenius kinetics: expose this compound to pH 3–9 buffers at 40°C, 60°C, and 80°C. Quantify degradation products via LC-MS at intervals (e.g., 0, 7, 14 days). Include control samples and validate assay reproducibility using inter-day precision tests .

Advanced Research Questions

Q. What experimental frameworks can resolve contradictions in reported bioactivity data for this compound across arthropod species?

  • Methodological Answer: Conduct a meta-analysis of existing studies to identify confounding variables (e.g., species-specific receptor isoforms). Design cross-species bioassays with standardized doses and delivery methods (e.g., electroantennography). Apply mixed-effects models to account for interspecies variability and validate via RNAi knockdown of putative target receptors .

Q. How can isotopic labeling (e.g., 13^{13}C-glucose) elucidate this compound’s biosynthetic pathway in arthropods?

  • Methodological Answer: Administer 13^{13}C-labeled precursors to arthropod glands and track incorporation via LC-MS/MS and isotopomer analysis. Use gene knockout models (CRISPR/Cas9) to silence candidate enzymes (e.g., methyltransferases) and correlate with disrupted metabolite profiles. Validate pathway intermediates using in vitro enzymatic assays .

Q. What computational strategies predict this compound’s ecological interactions, and how can in silico results be reconciled with field observations?

  • Methodological Answer: Perform molecular dynamics simulations to model this compound’s binding to pheromone-binding proteins. Validate predictions using surface plasmon resonance (SPR) for binding affinity measurements. Compare computational results with field data via generalized additive models (GAMs) to account for environmental covariates like humidity and temperature .

Methodological Considerations

  • Experimental Reproducibility : Document all protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), emphasizing reagent batch numbers and instrument calibration .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in bioactivity studies, emphasizing dose-response consistency and biological plausibility .
  • Literature Synthesis : Use systematic review tools (PRISMA guidelines) to map knowledge gaps in this compound research, prioritizing studies with robust blinding and randomization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.